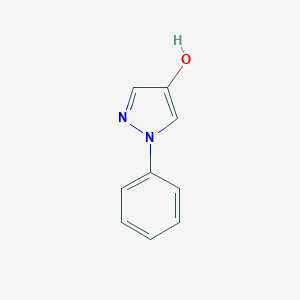

1-Phényl-1H-pyrazol-4-ol

Vue d'ensemble

Description

4-Hydroxy-1-phenylpyrazole (HPP) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including agriculture, medicine, and environmental science. HPP is a pyrazole derivative that is synthesized through various methods, and its mechanism of action in different biological systems has been extensively studied.

Applications De Recherche Scientifique

Synthèse des Dérivés

Le composé est utilisé dans la synthèse de dérivés de 4,4′-(arylméthylène)-bis(3-méthyl-1-phényl-1H-pyrazol-5-ol) . Ces dérivés sont synthétisés par une réaction à trois composants de la 3-méthyl-1-phényl-5-pyrazolone avec divers benzaldéhydes .

Activité Antioxydante

Les dérivés synthétisés de 1-Phényl-1H-pyrazol-4-ol ont montré une bonne activité de piégeage des radicaux . Certains de ces dérivés sont même plus actifs que l'acide ascorbique, qui est couramment utilisé comme standard .

Activité Anticancéreuse

Plusieurs dérivés de this compound ont montré des propriétés cytotoxiques sur les cellules de carcinome colorectal RKO . Par exemple, le composé 3i a présenté une CI50 de 9,9±1,1 μM contre les cellules RKO .

Propriétés Antibactériennes

L'échafaudage pyrazole, qui comprend le this compound, a été associé à des propriétés antibactériennes . Cela en fait un candidat potentiel pour le développement de nouveaux médicaments antibactériens.

Propriétés Anti-inflammatoires

Les pyrazoles, y compris le this compound, ont été associés à des propriétés anti-inflammatoires . Cela suggère des applications potentielles dans le traitement des maladies inflammatoires.

Médicaments Antitumoraux

Les pyrazoles ont des applications potentielles dans l'industrie de la chimie médicinale comme médicaments antitumoraux . Ceci est dû à leurs propriétés cytotoxiques sur plusieurs lignées cellulaires humaines <svg class="icon" height="16" p-id="1735" t="1709264788668" version="1.1" viewbox="0 0

Mécanisme D'action

Target of Action

Pyrazole derivatives have been known to interact with various biological targets, including enzymes and receptors, contributing to their diverse pharmacological effects .

Mode of Action

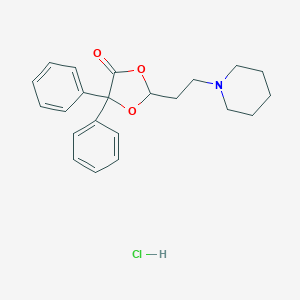

For instance, a choline analog containing a 1-phenyl-1H-pyrazol-4-yl group has been shown to interact with muscarinic receptors, leading to cardiovascular effects .

Biochemical Pathways

Pyrazole derivatives have been associated with various biochemical pathways, depending on their specific structures and targets .

Pharmacokinetics

The pharmacokinetic properties of pyrazole derivatives can vary widely depending on their specific structures .

Result of Action

Pyrazole derivatives have been associated with a range of effects, including antimicrobial, antileishmanial, and antimalarial activities .

Action Environment

Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of pyrazole derivatives .

Safety and Hazards

Phenylpyrazole insecticides, including 4-Hydroxy-1-phenylpyrazole, have the capacity to disrupt epithelial cells in the human intestine and adversely impact human health . It is recommended to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Orientations Futures

Due to the biological and medicinal properties of pyranopyrazoles, synthesis of these bioactive heterocycles has attracted the interest of medicinal and organic chemists . This review focuses on the recent developments in multicomponent synthesis of pyranopyrazole and spiroconjugated pyranopyrazole systems . The present review describes the literature reports for the period 2005 to 2018 .

Analyse Biochimique

Biochemical Properties

4-Hydroxy-1-phenylpyrazole is a derivative of pyrazole, a nitrogen-containing heterocyclic compound . Pyrazole derivatives have been reported to exhibit diverse functionality and stereochemical complexity, making them invaluable in the field of therapeutic agents .

Cellular Effects

Pyrazole derivatives have been reported to exhibit a wide range of physiological and pharmacological activities . Therefore, it is plausible that 4-Hydroxy-1-phenylpyrazole may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Based on the properties of similar pyrazole derivatives, it is likely that 4-Hydroxy-1-phenylpyrazole exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Dosage Effects in Animal Models

The effects of 4-Hydroxy-1-phenylpyrazole at different dosages in animal models are not yet known. Similar compounds such as fipronil, a phenylpyrazole insecticide, have been studied in animal models. The acute oral LD50 of fipronil is 97 mg/kg in rats and 95 mg/kg in mice .

Metabolic Pathways

A study on the metabolism of the phenylpyrazole insecticide fipronil by the soil fungus Cunninghamella elegans suggests that cytochrome P450 (CYP) and flavin-dependent monooxygenase (FMO) may participate in the metabolism of phenylpyrazole compounds .

Propriétés

IUPAC Name |

1-phenylpyrazol-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O/c12-9-6-10-11(7-9)8-4-2-1-3-5-8/h1-7,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAIIFXHEHLRVNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C=C(C=N2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90339316 | |

| Record name | 4-Hydroxy-1-phenylpyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90339316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1076-60-4 | |

| Record name | 4-Hydroxy-1-phenylpyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90339316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-phenyl-1H-pyrazol-4-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benzoic acid, 2-[[[(2-hydroxy-5-sulfophenyl)azo]phenylmethylene]hydrazino]-](/img/structure/B94326.png)

![3-Azaspiro[5.5]undecane](/img/structure/B94333.png)

![2-Oxaspiro[4.7]dodecane](/img/structure/B94346.png)